![molecular formula C18H14N2O5S2 B2523831 (E)-4-(3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanamido)benzoic acid CAS No. 682783-66-0](/img/structure/B2523831.png)
(E)-4-(3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanamido)benzoic acid
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Overview
Description
Synthesis Analysis
The synthesis of this compound or similar furan-based derivatives has been reported in the literature . The main starting material, 2-(3,4-dimethoxyphenyl)-4-(furan-2-ylmethylene) oxazol-5-one, was synthesized using 3,4-dimethoxyhippuric acid and furan in the presence of acetic anhydride containing anhydrous pyridine .Molecular Structure Analysis
The molecular structure of this compound is characterized by a furan ring, a thiazolidine ring, and a benzoic acid moiety. The furan ring is connected to the thiazolidine ring through a methylene group, and the thiazolidine ring is connected to the benzoic acid moiety through a propanamido group.Scientific Research Applications
- Furfurylamine is a valuable intermediate in organic synthesis. The conversion of furfural to furfurylamine involves the replacement of the aldehyde group with an amino group. This reaction can be catalyzed either chemically or biologically .
Furfurylamine Synthesis
In addition to the above applications, researchers continue to explore other valuable derivatives of furfural, such as furoic acid and cyclopentanone. The utilization of biomass-derived furfural contributes to sustainable development and the transition toward renewable resources . If you’d like further details on any specific application, feel free to ask! 😊
Mechanism of Action
While the specific mechanism of action for this compound is not provided, furan-based derivatives have been evaluated for their cytotoxic and tubulin polymerization inhibitory activities . They have been shown to disrupt the G2/M phase of the cell cycle and induce cell death via an apoptotic cascade .
Future Directions
properties
IUPAC Name |
4-[3-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoylamino]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O5S2/c21-15(19-12-5-3-11(4-6-12)17(23)24)7-8-20-16(22)14(27-18(20)26)10-13-2-1-9-25-13/h1-6,9-10H,7-8H2,(H,19,21)(H,23,24)/b14-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCGJRWOLCNBEHQ-GXDHUFHOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)NC3=CC=C(C=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)/C=C/2\C(=O)N(C(=S)S2)CCC(=O)NC3=CC=C(C=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-4-(3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanamido)benzoic acid |
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